molecular formula C27H46O4S B072947 Cholesterol sulfate CAS No. 1256-86-6

Cholesterol sulfate

Cat. No.: B072947
CAS No.: 1256-86-6
M. Wt: 466.7 g/mol
InChI Key: BHYOQNUELFTYRT-DPAQBDIFSA-N
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Mechanism of Action

Target of Action

Cholesterol sulfate’s primary targets include cell membranes , where it plays a stabilizing role . It is present in erythrocytes, where it protects them from osmotic lysis, and in sperm, where it regulates capacitation . It also targets platelet membranes , supporting platelet adhesion . Furthermore, it interacts with the Nuclear receptor ROR-alpha .

Mode of Action

This compound can regulate the activity of serine proteases , which are involved in blood clotting, fibrinolysis, and epidermal cell adhesion . It also modulates the activity of selective protein kinase C isoforms and the specificity of phosphatidylinositol 3-kinase, thereby involving itself in signal transduction .

Biochemical Pathways

This compound is involved in the biotransformation of molecules by sulfonation , a basic and pervasive metabolic pathway . It is also implicated in the intralysosomal transport and efflux of cholesterol, coordinated by NPC1 and NPC2 proteins .

Pharmacokinetics

This compound is quantitatively the most important known sterol sulfate in human plasma . It has similar production and metabolic clearance rates to other sulfolipids, but arises from distinct sources and is metabolized by different pathways . It is cleared slowly from the circulation with metabolic clearance rates of 10–17 l/day .

Result of Action

This compound functions in keratinocyte differentiation , inducing genes that encode for key components involved in the development of the barrier . It also regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its concentration in plasma can be significantly elevated in certain pathologic conditions, such as cirrhosis of the liver, hypercholesterolemia, and hypothyroidism .

Safety and Hazards

When handling cholesterol sulfate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research has shown that cholesterol sulfate plays a protective role in pancreatic β-cells by regulating β-cell mass and insulin secretion . This suggests that this compound might offer a physiological approach to preserve β-cells and protect against the development of diabetes mellitus . Another study found that surfaces containing cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This could provide a blueprint for making engineered surfaces with minimal bioadhesion .

Biochemical Analysis

Biochemical Properties

It can regulate the activity of serine proteases, those involved in blood clotting, fibrinolysis, and epidermal cell adhesion .

Cellular Effects

Cholesterol sulfate has a stabilizing role in cell membranes, protecting erythrocytes from osmotic lysis and regulating sperm capacitation . It is present in platelet membranes where it supports platelet adhesion . In pancreatic β-cells, this compound regulates β-cell mass and insulin secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can regulate the activity of selective protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase . It also supports glucose transporter-2 (GLUT2) expression and mitochondrial integrity, which then results in a less reactive oxygen species (ROS) generation and an increase in ATP production .

Temporal Effects in Laboratory Settings

It is known that this compound is a key regulatory molecule in various biological processes .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It is formed from cholesterol by steroid sulfotransferases and is converted back into cholesterol by steroid sulfatase .

Transport and Distribution

This compound is widely distributed in the human body, including in the skin, adrenal glands, liver, lungs, brain, and endometrium . It is a component of cell membranes where it plays a stabilizing role .

Subcellular Localization

It is known that this compound is a component of cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol sulfate can be synthesized through the sulfation of cholesterol using sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent such as pyridine or dichloromethane . The reaction typically occurs at room temperature and requires careful control of the reaction conditions to avoid over-sulfation or degradation of the product.

Industrial Production Methods: Industrial production of this compound involves the enzymatic sulfation of cholesterol using sulfotransferases. This method is preferred due to its specificity and efficiency. The enzyme SULT2B1b is commonly used for this purpose, and the reaction is carried out in an aqueous medium at physiological pH and temperature .

Chemical Reactions Analysis

Types of Reactions: Cholesterol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Liebermann–Burchard reaction, where this compound reacts with sulfuric acid, acetic anhydride, and acetic acid to form a blue-colored product .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of the sulfate group with other functional groups using nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cholesterol, and various substituted cholesterol compounds .

Comparison with Similar Compounds

Cholesterol sulfate is unique among sterol sulfates due to its specific physiological roles and regulatory functions. Similar compounds include:

This compound stands out due to its involvement in a wide range of physiological processes and its potential therapeutic applications.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOQNUELFTYRT-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016822
Record name Cholesteryl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cholesterol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1256-86-6
Record name Cholesterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cholesteryl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cholesterol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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